molecular formula C24H28ClNO4 B3972648 2-(4-chlorophenyl)-2-oxoethyl N-(4-tert-butylbenzoyl)valinate

2-(4-chlorophenyl)-2-oxoethyl N-(4-tert-butylbenzoyl)valinate

Cat. No. B3972648
M. Wt: 429.9 g/mol
InChI Key: MFOOUPKJASXBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-2-oxoethyl N-(4-tert-butylbenzoyl)valinate, also known as Cmpd-14, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been found to have potential as an anti-inflammatory agent and has been extensively studied in recent years.

Mechanism of Action

2-(4-chlorophenyl)-2-oxoethyl N-(4-tert-butylbenzoyl)valinate exerts its anti-inflammatory effects by inhibiting the nuclear factor-κB (NF-κB) pathway. NF-κB is a transcription factor that plays a key role in the regulation of the immune response and inflammation. By inhibiting this pathway, this compound is able to decrease the production of pro-inflammatory cytokines and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory effects, it has been found to have antioxidant properties and to inhibit the growth of cancer cells. Additionally, it has been shown to have a neuroprotective effect in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-chlorophenyl)-2-oxoethyl N-(4-tert-butylbenzoyl)valinate for lab experiments is its specificity for the NF-κB pathway. This allows researchers to study the effects of inhibiting this pathway without interfering with other signaling pathways. However, one limitation of this compound is its relatively low potency compared to other NF-κB inhibitors. This can make it more difficult to achieve the desired level of inhibition in some experiments.

Future Directions

There are a number of potential future directions for research on 2-(4-chlorophenyl)-2-oxoethyl N-(4-tert-butylbenzoyl)valinate. One area of interest is its potential as a treatment for neuroinflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms underlying its anti-inflammatory and antioxidant effects. Finally, there is potential for the development of more potent analogs of this compound that could be used in a variety of therapeutic applications.

Scientific Research Applications

2-(4-chlorophenyl)-2-oxoethyl N-(4-tert-butylbenzoyl)valinate has been extensively studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been shown to decrease the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.

properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClNO4/c1-15(2)21(23(29)30-14-20(27)16-8-12-19(25)13-9-16)26-22(28)17-6-10-18(11-7-17)24(3,4)5/h6-13,15,21H,14H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOOUPKJASXBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC(=O)C1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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